molecular formula C19H17N3O3 B5870184 methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate

methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate

Cat. No. B5870184
M. Wt: 335.4 g/mol
InChI Key: ROVWLZKGKPGALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate, also known as DPhPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess a wide range of biological and pharmacological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha, as well as the activation of nuclear factor-kappaB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of various inflammatory mediators, such as prostaglandins and leukotrienes, as well as to inhibit the migration of immune cells to sites of inflammation. Additionally, methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been shown to induce apoptosis, or programmed cell death, in various types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its relatively low toxicity. However, the limitations of using methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate include its relatively high cost and the limited availability of the compound.

Future Directions

There are several potential future directions for the study of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate. One area of research could focus on the development of new drug formulations that incorporate methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate as an active ingredient. Another area of research could involve the identification of new targets for methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate, such as other signaling pathways involved in inflammation and tumor growth. Additionally, further studies could be conducted to better understand the mechanism of action of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate and to optimize its pharmacological properties for use in clinical settings.

Synthesis Methods

The synthesis of methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate involves the reaction of methyl glycinate with 1,3-diphenyl-1H-pyrazol-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified through recrystallization from an appropriate solvent.

Scientific Research Applications

Methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. Additionally, methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate has been shown to exhibit potent anti-tumor properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

methyl 2-[(1,3-diphenylpyrazole-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-17(23)12-20-19(24)16-13-22(15-10-6-3-7-11-15)21-18(16)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVWLZKGKPGALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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